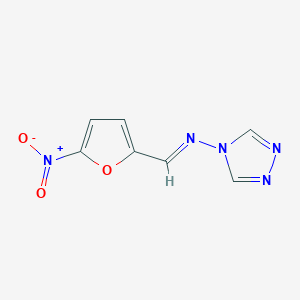
Furazonal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furazonal is a chemical compound that has been used extensively in scientific research for several decades. It is a synthetic compound that belongs to the class of nitrofuran derivatives. Furazonal has been used in various applications, including as an antibacterial, antifungal, and antiprotozoal agent.
Mecanismo De Acción
The mechanism of action of Furazonal is not fully understood. However, it is believed to act by inhibiting the synthesis of DNA, RNA, and proteins. It also disrupts the electron transport chain in bacterial cells, leading to cell death.
Biochemical and Physiological Effects:
Furazonal has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial, fungal, and protozoal species. It has also been shown to induce oxidative stress in cells, leading to cell death. Additionally, Furazonal has been shown to have immunomodulatory effects, including the stimulation of cytokine production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Furazonal in lab experiments include its broad-spectrum activity against various microorganisms, its low toxicity, and its stability in solution. However, its limitations include its limited solubility in water and its potential to induce oxidative stress in cells.
Direcciones Futuras
There are several future directions for research on Furazonal. One direction is to investigate its potential as an anticancer agent. Another direction is to study its mechanism of action in more detail, particularly its interaction with DNA, RNA, and proteins. Additionally, research could focus on developing more stable and soluble derivatives of Furazonal for use in clinical applications.
In conclusion, Furazonal is a synthetic compound that has been used extensively in scientific research. It has several applications, including as an antibacterial, antifungal, and antiprotozoal agent. Its mechanism of action is not fully understood, but it is believed to act by inhibiting the synthesis of DNA, RNA, and proteins. Furazonal has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Métodos De Síntesis
Furazonal is synthesized by the reaction of 5-nitro-2-furaldehyde with hydrazine hydrate in the presence of a catalyst. The reaction yields a yellow crystalline solid that is further purified through recrystallization.
Aplicaciones Científicas De Investigación
Furazonal has been used in various scientific research applications, including microbiology, biochemistry, and pharmacology. It has been used as an antibacterial agent to study the mechanism of bacterial resistance to antibiotics. Furazonal has also been used as an antifungal agent to study the mechanism of fungal cell death. Additionally, it has been used as an antiprotozoal agent to study the mechanism of protozoal cell death.
Propiedades
Número CAS |
13185-22-3 |
|---|---|
Nombre del producto |
Furazonal |
Fórmula molecular |
C7H5N5O3 |
Peso molecular |
207.15 g/mol |
Nombre IUPAC |
(E)-1-(5-nitrofuran-2-yl)-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C7H5N5O3/c13-12(14)7-2-1-6(15-7)3-10-11-4-8-9-5-11/h1-5H/b10-3+ |
Clave InChI |
QXVYMNMBMPYNAZ-XCVCLJGOSA-N |
SMILES isomérico |
C1=C(OC(=C1)[N+](=O)[O-])/C=N/N2C=NN=C2 |
SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NN2C=NN=C2 |
SMILES canónico |
C1=C(OC(=C1)[N+](=O)[O-])C=NN2C=NN=C2 |
Otros números CAS |
13185-22-3 |
Sinónimos |
furazonal |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








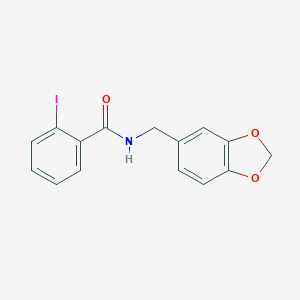
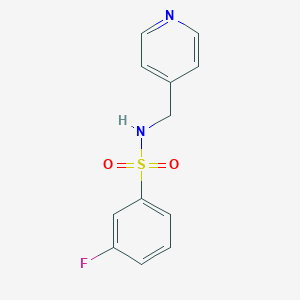


![1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B225847.png)
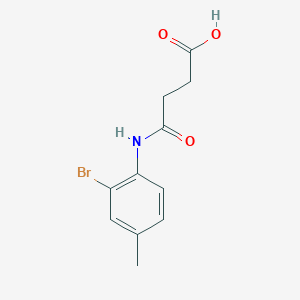
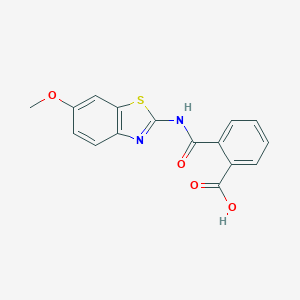
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B225868.png)
